5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound with a unique structure that combines an isopropyl group, a methoxyaniline moiety, and a triazolone ring
Preparation Methods
The synthesis of 2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Methoxyaniline Moiety: This can be done through nucleophilic substitution reactions where the methoxyaniline acts as a nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the triazolone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyaniline moiety, where nucleophiles can replace the methoxy group under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolone ring and methoxyaniline moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or activating specific pathways. The isopropyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar compounds to 2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE include:
2-Isopropyl-5-methylanisole: This compound shares the isopropyl and methoxyaniline moieties but lacks the triazolone ring, making it less complex and potentially less versatile in its applications.
4-Chloro-2-isopropyl-5-methylanisole:
The uniqueness of 2-ISOPROPYL-5-[(4-METHOXYANILINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
5-[(4-methoxyanilino)methyl]-2-propan-2-yl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C13H18N4O2/c1-9(2)17-13(18)15-12(16-17)8-14-10-4-6-11(19-3)7-5-10/h4-7,9,14H,8H2,1-3H3,(H,15,16,18) |
InChI Key |
OGWIAHCTCIJJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)NC(=N1)CNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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